molecular formula C18H14O3S B10863639 2-Acetyl-1-benzothiophen-3-yl 4-methylbenzoate

2-Acetyl-1-benzothiophen-3-yl 4-methylbenzoate

Cat. No.: B10863639
M. Wt: 310.4 g/mol
InChI Key: PZVGJWDNEZGHQF-UHFFFAOYSA-N
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Description

2-Acetyl-1-benzothiophen-3-yl 4-methylbenzoate is an organic compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-1-benzothiophen-3-yl 4-methylbenzoate typically involves the acylation of 1-benzothiophene derivatives. One common method is the Friedel-Crafts acylation, where 1-benzothiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-acetyl-1-benzothiophene is then esterified with 4-methylbenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products:

    Oxidation: 2-Acetyl-1-benzothiophen-3-yl 4-methylbenzoic acid.

    Reduction: 2-(1-Hydroxyethyl)-1-benzothiophen-3-yl 4-methylbenzoate.

    Substitution: 2-Acetyl-1-bromo-benzothiophen-3-yl 4-methylbenzoate.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 2-Acetyl-1-benzothiophen-3-yl 4-methylbenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block.

Biology: The compound has potential applications in the development of pharmaceuticals due to its benzothiophene core, which is known for its biological activity. It can be explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: In medicinal chemistry, derivatives of benzothiophenes are investigated for their therapeutic potential. This compound could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In materials science, this compound can be used in the synthesis of organic semiconductors and other advanced materials due to its conjugated system.

Mechanism of Action

The mechanism by which 2-Acetyl-1-benzothiophen-3-yl 4-methylbenzoate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzothiophene core can intercalate with DNA or inhibit specific enzymes, leading to its biological effects.

Comparison with Similar Compounds

    2-Acetyl-1-benzothiophene: Lacks the ester group, making it less versatile in terms of functionalization.

    4-Methylbenzoic acid: Does not contain the benzothiophene moiety, limiting its applications in heterocyclic chemistry.

    1-Benzothiophene-3-carboxylic acid: Similar in structure but with different functional groups, leading to varied reactivity and applications.

Uniqueness: 2-Acetyl-1-benzothiophen-3-yl 4-methylbenzoate is unique due to the combination of the benzothiophene core and the ester functionality, which allows for diverse chemical reactions and applications. Its structure provides a balance between stability and reactivity, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C18H14O3S

Molecular Weight

310.4 g/mol

IUPAC Name

(2-acetyl-1-benzothiophen-3-yl) 4-methylbenzoate

InChI

InChI=1S/C18H14O3S/c1-11-7-9-13(10-8-11)18(20)21-16-14-5-3-4-6-15(14)22-17(16)12(2)19/h3-10H,1-2H3

InChI Key

PZVGJWDNEZGHQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(SC3=CC=CC=C32)C(=O)C

Origin of Product

United States

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